7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
CAS No.: 1006890-01-2
Cat. No.: VC21162683
Molecular Formula: C25H20N4O2
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006890-01-2 |
|---|---|
| Molecular Formula | C25H20N4O2 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 7-methoxy-4-pyridin-3-yl-6-(2-quinolin-2-ylethoxy)quinazoline |
| Standard InChI | InChI=1S/C25H20N4O2/c1-30-23-14-22-20(25(28-16-27-22)18-6-4-11-26-15-18)13-24(23)31-12-10-19-9-8-17-5-2-3-7-21(17)29-19/h2-9,11,13-16H,10,12H2,1H3 |
| Standard InChI Key | FVMVYWKWNZLMBT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)N=CN=C2C3=CN=CC=C3)OCCC4=NC5=CC=CC=C5C=C4 |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2C3=CN=CC=C3)OCCC4=NC5=CC=CC=C5C=C4 |
Introduction
Chemical Properties and Structure
Molecular Identification
7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a synthetic compound with specific identifiers that facilitate its recognition in chemical databases and research literature. Table 1 summarizes the key identification parameters of this compound.
Table 1: Identification Parameters of 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
| Parameter | Value |
|---|---|
| CAS Number | 1006890-01-2 |
| IUPAC Name | 7-methoxy-4-pyridin-3-yl-6-(2-quinolin-2-ylethoxy)quinazoline |
| Molecular Formula | C₂₅H₂₀N₄O₂ |
| Molecular Weight | 408.5 g/mol |
| PubChem Compound ID | 24945707 |
| Standard InChIKey | FVMVYWKWNZLMBT-UHFFFAOYSA-N |
Quinazoline Framework and Classification
Fundamental Quinazoline Structure
The quinazoline scaffold, first named by Widdege, consists of a fused benzene and pyrimidine ring system, also known as benzimidazoline and 1,3-diazaphthalein. This bicyclic structure serves as the foundation for numerous biologically active compounds, including 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline. The properties of quinazoline derivatives are strongly influenced by the extent of conjugation and the nature and positioning of substituents on both the benzene and pyrimidine rings .
Quinazolinones, which are oxidized derivatives of quinazolines, represent an important class of quinazoline alkaloids with significant pharmacological potential. Structure-activity relationship studies have demonstrated the importance of substituents at positions 2, 6, and 8 of the quinazoline ring in determining biological activity .
Classification of Quinazolines
Quinazolinones are generally categorized based on the position of the oxygen group:
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2(1H)-quinazolinones
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4(3H)-quinazolinones
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2,4(1H,3H)-quinazoline-dione
Additionally, 4(3H)-quinazolinones can be further classified by their substitution patterns:
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2-substituted
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3-substituted
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2,3-disubstituted
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2,4-disubstituted
7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline represents a specialized quinazoline derivative with complex substitution patterns that influence its potential biological activities .
Synthetic Approaches
Palladium-Catalyzed Synthesis
Palladium-catalyzed coupling reactions represent a significant approach for synthesizing complex quinazoline derivatives. For compounds similar to 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline, methods developed by researchers such as Jiang et al. demonstrate the utility of palladium catalysis in quinazoline synthesis .
A potential synthetic pathway might involve:
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Starting with appropriately substituted 2-aminobenzamides
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Coupling with aryl halides using palladium catalysts (e.g., PdCl₂)
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Introducing the required functional groups through subsequent reactions
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Final attachment of the quinoline moiety via the ethoxy linker
This palladium-catalyzed approach offers advantages including high yields, broad substrate compatibility, and the ability to form specific carbon-carbon and carbon-heteroatom bonds efficiently .
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents another promising approach for producing quinazoline derivatives. This method offers several advantages over conventional heating techniques:
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Uniform heating across the reaction system
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Accelerated reaction rates
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Improved yields
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Reduced reaction times
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Environmentally friendly conditions
For the synthesis of complex quinazolines like 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline, microwave irradiation could potentially facilitate acid-mediated, one-pot domino reactions, similar to those described by Murtha et al. for related compounds .
The microwave method is particularly effective with polar solvents such as water or alcohols, which efficiently absorb microwave energy, activating reactants and increasing reaction speed. The alignment of polar molecules under microwave radiation promotes effective collisions, thereby accelerating the reaction process .
Biological Activities
| Mechanism | Cellular Target | Potential Effect |
|---|---|---|
| Microtubule Inhibition | Tubulin | Disruption of cell division |
| Cell Cycle Arrest | Cyclins, CDKs | Prevention of cell proliferation |
| Apoptosis Induction | Caspases, Bcl-2 family | Programmed cell death |
| Migration Inhibition | Matrix metalloproteinases | Reduced metastatic potential |
| Angiogenesis Suppression | VEGF, bFGF | Decreased tumor vascularization |
| EGFR Inhibition | Tyrosine kinase domain | Blocked signal transduction |
The specific anticancer profile of 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline would require targeted research to determine its precise mechanisms of action and potential therapeutic applications .
Research Significance and Future Directions
Current Research Status
The compound 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline represents an area of active interest in medicinal chemistry research, particularly given the broad pharmacological potential of quinazoline derivatives. While specific research focusing exclusively on this compound is limited in the available literature, research on related quinazoline derivatives provides valuable insights into its potential significance .
Several quinazoline derivatives have already been developed as commercial drugs, demonstrating the pharmacological value of this class of compounds. Examples include:
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Idelalisib - an antihematological cancer agent
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Raltitrexed - an anticancer drug
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Ispinesib - an anticancer compound
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Nolatrexed - a thymidylate synthase inhibitor
These successes highlight the therapeutic potential of novel quinazoline derivatives like 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline .
Future Research Directions
Future research on 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline could explore several promising avenues:
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Structure-activity relationship studies to understand how specific structural features contribute to biological activity
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Development of improved synthetic routes, potentially utilizing novel catalytic methods or green chemistry approaches
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Detailed investigations into specific pharmacological mechanisms
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Exploration of potential applications beyond cancer treatment, including antimicrobial, anti-inflammatory, or antiviral applications
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Formulation studies to address potential challenges in drug delivery
Additionally, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies could provide valuable insights into the compound's interaction with biological targets, guiding future experimental work .
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